molecular formula C14H16N2O3 B11788754 4-((3-Cyclopropyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid

4-((3-Cyclopropyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid

Cat. No.: B11788754
M. Wt: 260.29 g/mol
InChI Key: DCCZJPNUWCGNEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3-Cyclopropyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid is a synthetic small molecule featuring a benzoic acid core substituted at the para position with a methylene-linked 3-cyclopropyl-2-oxoimidazolidin moiety. This structure combines a polar carboxylic acid group with a conformationally constrained heterocyclic ring system. The cyclopropyl group introduces steric rigidity, which may enhance target selectivity and metabolic stability.

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

4-[(3-cyclopropyl-2-oxoimidazolidin-1-yl)methyl]benzoic acid

InChI

InChI=1S/C14H16N2O3/c17-13(18)11-3-1-10(2-4-11)9-15-7-8-16(14(15)19)12-5-6-12/h1-4,12H,5-9H2,(H,17,18)

InChI Key

DCCZJPNUWCGNEM-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCN(C2=O)CC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Cyclopropyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid typically involves the reaction of benzoic acid derivatives with cyclopropyl-substituted imidazolidinone. One common method includes the Ullmann-Goldberg coupling reaction, which is catalyzed by copper(I) oxide (Cu2O) in the absence of any ligand . The reaction conditions often involve the use of acetonitrile (MeCN) as the solvent, replacing the previously used 1,4-dioxane .

Industrial Production Methods

For large-scale production, the process is optimized to improve yield and reduce costs. The use of inexpensive catalysts like Cu2O and the reduction of reagent quantities are key improvements in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

4-((3-Cyclopropyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzoic acid moiety, using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaOH or K2CO3 in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-((3-Cyclopropyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Differences

  • Core Heterocycle: The target compound contains a 2-oxoimidazolidin ring (saturated five-membered ring with two nitrogens), while the derivatives in feature a 4-oxo-3-thiazolidinyl ring (sulfur-containing five-membered ring).
  • Substituents: The cyclopropyl group in the target compound contrasts with the arylidene (e.g., benzyloxybenzylidene) and arylimino (e.g., trifluoromethylphenylimino) groups in the thiazolidinyl derivatives. These differences influence electronic properties (e.g., electron-withdrawing CF₃ groups) and hydrophobicity .

Comparison with 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoic Acid

Structural Differences

  • Substituent Position : The target compound’s substituent is at the para position of the benzoic acid, whereas 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoic acid (CAS 937026-26-1) has meta-methoxy and para-imidazole groups .
  • Heterocycle Type: The imidazole ring in ’s compound is aromatic and planar, contrasting with the non-aromatic, ketone-containing imidazolidinone in the target. This difference affects solubility and ionization (imidazole is more basic) .

Inferred Properties

  • The methoxy group in ’s compound may enhance solubility via hydrogen bonding, while the methylimidazole could engage in π-stacking or coordinate metal ions. The target compound’s cyclopropyl group likely increases hydrophobicity, improving membrane permeability.

Biological Activity

4-((3-Cyclopropyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid is a compound that has garnered attention in recent pharmaceutical research due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article aims to synthesize existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by a benzoic acid moiety attached to a cyclopropyl-imidazolidin derivative. Its chemical formula is C13H15N3O2C_{13}H_{15}N_3O_2. The unique structural features of this compound contribute to its biological interactions.

Anticancer Activity

Research indicates that derivatives of benzoic acid, including those similar to 4-((3-Cyclopropyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid, exhibit significant cytotoxic effects against various cancer cell lines. A study investigated the cytotoxicity of several derivatives against pancreatic cancer (PANC-1), breast cancer (MDA-MB-231), and neuroblastoma (SH-SY5Y) cell lines. The results showed varying degrees of effectiveness, with IC50 values indicating the concentration required to inhibit cell growth by 50%:

CompoundCell LineIC50 (µM)
4aPANC-11.2
4bMDA-MB-23119.9
4cSH-SY5Y26.0

The most promising derivative exhibited an IC50 value of 1.2 µM against PANC-1 cells, suggesting strong anticancer potential .

The mechanism by which these compounds induce apoptosis in cancer cells involves the intrinsic apoptotic pathway. Key proteins such as BAX, caspase-3, and caspase-9 are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated, indicating a shift towards programmed cell death .

Anti-inflammatory Activity

In addition to anticancer properties, preliminary studies suggest that this compound may possess anti-inflammatory effects. A related compound derived from salicylic acid demonstrated significant reduction in inflammatory markers in LPS-induced rat models. The study reported decreased levels of pro-inflammatory cytokines such as TNF-α and IL-1β following treatment with the compound, indicating a potential mechanism involving COX inhibition .

Case Studies

A notable case study involved the synthesis and testing of various derivatives based on the core structure of 4-((3-Cyclopropyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid. These derivatives were evaluated for their cytotoxicity across multiple cancer cell lines. The findings highlighted that modifications to the imidazolidin ring significantly impacted biological activity, with certain substitutions enhancing potency against specific cancer types.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.